molecular formula C6H12ClNO3S B1419022 N-methyl-N-(oxan-4-yl)sulfamoyl chloride CAS No. 1155583-96-2

N-methyl-N-(oxan-4-yl)sulfamoyl chloride

Cat. No. B1419022
M. Wt: 213.68 g/mol
InChI Key: ZWWBGYONISXJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-N-(oxan-4-yl)sulfamoyl chloride” is a chemical compound with the CAS Number: 1155583-96-2 . It has a molecular weight of 213.68 .


Physical And Chemical Properties Analysis

“N-methyl-N-(oxan-4-yl)sulfamoyl chloride” is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Efficient General Method for Sulfamoylation

N-methyl-N-(oxan-4-yl)sulfamoyl chloride has been applied in the efficient sulfamoylation of hydroxyl groups. Using N, N-dimethylacetamide or 1-methyl-2-pyrrolidone as solvents has accelerated the sulfamoylation reaction, with the highest yields obtained without a base. This method is applicable to a wide range of hydroxyl groups (Okada, Iwashita, & Koizumi, 2000).

Preparation of Steroid Sulfamates

The compound is used in the preparation of steroid sulfamates, which have shown interaction with GABAA receptors. Sulfamoyl chloride is instrumental in synthesizing various steroid sulfamates from corresponding alcohols (Kapras et al., 2009).

Synthesis in Antibacterial Drug Impurities

N-methyl-N-(oxan-4-yl)sulfamoyl chloride plays a role in synthesizing specific antibacterial compounds and their impurities, as seen in the production of Sulfamethizole and its related compounds (Talagadadeevi et al., 2012).

Biological Activities of Derivatives

Derivatives bearing sulfamoyl groups, created using N-methyl-N-(oxan-4-yl)sulfamoyl chloride, display various biological activities. These derivatives have been synthesized and evaluated for their roles as cholinesterase inhibitors and antibacterial agents (Irshad et al., 2014).

Creation of Amino Acid Derivatives

It is also utilized in creating amino acid derivatives, particularly with sulfonyl chloride. These derivatives have applications in various biochemical reactions and studies (Riabchenko et al., 2020).

Safer Preparation of Sulfamides

The compound contributes to a safer and more convenient synthetic methodology for preparing sulfamides, traditionally made using hazardous reagents (Borghese et al., 2006).

Safety And Hazards

The safety information for “N-methyl-N-(oxan-4-yl)sulfamoyl chloride” includes several hazard statements: H302 and H314 . The precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, P501 .

properties

IUPAC Name

N-methyl-N-(oxan-4-yl)sulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO3S/c1-8(12(7,9)10)6-2-4-11-5-3-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWBGYONISXJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOCC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(oxan-4-yl)sulfamoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-(oxan-4-yl)sulfamoyl chloride
Reactant of Route 2
N-methyl-N-(oxan-4-yl)sulfamoyl chloride
Reactant of Route 3
N-methyl-N-(oxan-4-yl)sulfamoyl chloride
Reactant of Route 4
Reactant of Route 4
N-methyl-N-(oxan-4-yl)sulfamoyl chloride
Reactant of Route 5
N-methyl-N-(oxan-4-yl)sulfamoyl chloride
Reactant of Route 6
Reactant of Route 6
N-methyl-N-(oxan-4-yl)sulfamoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.